molecular formula C31H27BrFN5O3 B8201718 Pde12-IN-1

Pde12-IN-1

Cat. No.: B8201718
M. Wt: 616.5 g/mol
InChI Key: YWMAQKQMUXYMAZ-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE12-IN-1 is a potent inhibitor of phosphodiesterase 12, an enzyme that plays a crucial role in the regulation of mitochondrial RNA stability and the antiviral response. This compound has shown significant potential in increasing the levels of 2’,5’-linked oligoadenylate polymers, which are involved in the activation of RNAseL, an enzyme that degrades viral RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PDE12-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: PDE12-IN-1 primarily undergoes substitution reactions, where specific functional groups in the molecule are replaced by other groups. This is essential for modifying the compound’s properties and enhancing its inhibitory activity .

Common Reagents and Conditions: The reactions typically involve the use of organic solvents, catalysts, and specific reagents that facilitate the substitution process. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products: The major products formed from these reactions are modified versions of this compound with enhanced properties, such as increased potency or improved pharmacokinetic profiles .

Scientific Research Applications

PDE12-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PDE12-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase 12, an enzyme that degrades 2’,5’-linked oligoadenylate polymers. By inhibiting this enzyme, this compound increases the levels of these polymers, which in turn activate RNAseL. Activated RNAseL degrades viral RNA, thereby inhibiting viral replication and enhancing the antiviral response .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[5-bromo-6-[(2R,3R)-2-(4-fluorophenyl)-3-(hydroxymethyl)morpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1-ethylindole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrFN5O3/c1-3-37-16-23(21-9-4-18(15-34)12-26(21)37)30-35-25-14-24(32)22(13-27(25)36(30)2)31(40)38-10-11-41-29(28(38)17-39)19-5-7-20(33)8-6-19/h4-9,12-14,16,28-29,39H,3,10-11,17H2,1-2H3/t28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMAQKQMUXYMAZ-FQLXRVMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCOC(C5CO)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCO[C@@H]([C@H]5CO)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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